2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-10-7(4-8)11-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGQEXQTVITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702897 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-47-4 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloromethyl 5 Isobutyl 1,3,4 Oxadiazole and Its Analogs
General Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation
The construction of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing the target molecule and its analogs. The most prevalent methods involve the cyclization of linear precursors, often acylhydrazide derivatives, through various condensation and cyclization reactions. These methods can be facilitated by dehydrating agents or catalytic processes to promote the formation of the stable five-membered heterocyclic ring.
Condensation Reactions
Condensation reactions are a fundamental approach to forming the 1,3,4-oxadiazole ring, typically involving the reaction of an acylhydrazide with a carboxylic acid or its derivative. This process initially forms a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. ijper.org The reaction of an acylhydrazide with an orthoester is another effective one-pot synthesis method. asianpubs.org
A variety of reagents can be employed to facilitate the condensation and subsequent cyclization. For instance, the reaction of aroyl hydrazides with aromatic acids in the presence of phosphorus oxychloride (POCl₃) is a common method for preparing 2,5-diaryl-1,3,4-oxadiazoles. Microwave irradiation has also been utilized to accelerate these reactions, often in the presence of solid supports like acidic alumina (B75360) or montmorillonite (B579905) K10 clay. rsc.org
Table 1: Examples of Condensation Reactions for 1,3,4-Oxadiazole Synthesis
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |
| Acylhydrazide | Carboxylic Acid | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | asianpubs.org |
| Acylhydrazide | Orthoester | Alum (KAl(SO₄)₂·12H₂O) | 2,5-Disubstituted-1,3,4-oxadiazole | rsc.org |
| Hydrazide | Carboxylic Acid | Acidic Alumina (MW) | Symmetrical/Unsymmetrical 1,3,4-oxadiazole | rsc.org |
Cyclization Reactions
The direct cyclization of pre-formed 1,2-diacylhydrazines is a widely used and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This intramolecular cyclodehydration is typically promoted by a variety of dehydrating agents. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nih.govepstem.net
For example, the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been achieved by the cyclization of the corresponding N,N'-diacylhydrazines using diphosphorus (B173284) pentoxide (P₂O₅) in toluene (B28343), which has been shown to give high yields in a short reaction time. mdpi.com Similarly, the cyclization of N,N'-diacylhydrazines using phosphorus oxychloride is a well-established method for producing a range of 2,5-dialkyl-1,3,4-oxadiazoles. nih.govepstem.net
Another significant pathway involves the oxidative cyclization of N-acylhydrazones, which are typically prepared by the condensation of acylhydrazides with aldehydes. researchgate.net A variety of oxidizing agents can be employed for this transformation, including bromine, potassium permanganate, and chloramine-T. asianpubs.orgresearchgate.net This method is particularly useful for introducing a diverse range of substituents at the 5-position of the oxadiazole ring.
Table 2: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Reaction Conditions | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux | nih.govepstem.net |
| Thionyl Chloride (SOCl₂) | Reflux | nih.gov |
| Phosphorus Pentoxide (P₂O₅) | Reflux in Toluene | nih.govmdpi.com |
| Polyphosphoric Acid (PPA) | Heating | nih.gov |
Catalytic Approaches in 1,3,4-Oxadiazole Synthesis
In recent years, catalytic methods have gained prominence for the synthesis of 1,3,4-oxadiazoles due to their efficiency and often milder reaction conditions. Both acid and metal catalysts have been employed to facilitate the cyclization process. For instance, the condensation of acyl hydrazides with orthoesters can be catalyzed by alum under solvent-free conditions. rsc.org
Transition metal catalysts, such as copper(II) triflate (Cu(OTf)₂), have been used for the oxidative cyclization of N-arylidenearoylhydrazides through an imine C-H functionalization, providing access to both symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. rsc.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with polyethylene (B3416737) glycol (PEG) has also been reported to catalyze the condensation of acid hydrazides and carboxylic acids. rsc.org
Table 3: Catalytic Systems for 1,3,4-Oxadiazole Synthesis
| Catalyst | Reaction Type | Substrates | Reference |
| Alum (KAl(SO₄)₂·12H₂O) | Condensation | Acyl hydrazides and orthoesters | rsc.org |
| Cu(OTf)₂ | Oxidative Cyclization | N-arylidenearoylhydrazides | rsc.org |
| Ceric Ammonium Nitrate (CAN)/PEG | Condensation | Acid hydrazides and carboxylic acids | rsc.org |
Approaches for the Introduction of the Chloromethyl Moiety
The incorporation of the chloromethyl group at the 2-position of the 1,3,4-oxadiazole ring is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: the chloromethylation of a pre-formed oxadiazole precursor or the incorporation of a chloroacetyl group during the ring closure process.
Chloromethylation of Precursors
While direct chloromethylation of a pre-formed 5-isobutyl-1,3,4-oxadiazole is a conceivable route, literature on this specific transformation is scarce. General chloromethylation techniques on heterocyclic systems often involve the use of chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid, or a mixture of formaldehyde (B43269) and hydrochloric acid. However, the reactivity of the 1,3,4-oxadiazole ring and the potential for side reactions would need to be carefully considered and optimized for such an approach.
Incorporation during Ring Closure
A more widely documented and arguably more controlled method for introducing the chloromethyl group is to incorporate it as part of one of the building blocks during the synthesis of the oxadiazole ring. This typically involves the use of chloroacetic acid or its derivatives, such as chloroacetyl chloride.
A common strategy is the reaction of an acid hydrazide, in this case, isovaleric acid hydrazide (also known as 3-methylbutanehydrazide), with chloroacetyl chloride. This reaction yields 1-(chloroacetyl)-2-(isovaleryl)hydrazine, a key 1,2-diacylhydrazine intermediate. asianpubs.orgnih.gov Subsequent cyclodehydration of this intermediate using a suitable dehydrating agent, such as phosphorus oxychloride or thionyl chloride, leads directly to the formation of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole. google.com
This approach offers good control over the regiochemistry of the final product, ensuring that the chloromethyl and isobutyl groups are located at the 2- and 5-positions of the oxadiazole ring, respectively. The synthesis of various 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles has been reported using this methodology, where an aryl acid hydrazide is reacted with chloroacetyl chloride followed by cyclization. researchgate.net A patent also describes a similar cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (B23811) to produce 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole, highlighting the versatility of this synthetic route. google.com
Table 4: Synthesis of 2-(Chloromethyl)-1,3,4-Oxadiazole (B1363541) Analogs via Ring Closure
| Acid Hydrazide Precursor | Acylating Agent | Intermediate | Cyclizing Agent | Product | Reference |
| Aryl acid hydrazide | Chloroacetyl chloride | 1-(Chloroacetyl)-2-(aroyl)hydrazine | - | 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole | researchgate.net |
| Cyanoacetylhydrazine | Chloroacetyl chloride | N'-(2-chloroacetyl)-2-cyanoacetohydrazide | - | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | nih.gov |
| Indole-2-carboxyhydrazides | Chloroacetyl chloride | N'-chloroacetylindole hydrazide | NaOH in DMF | 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one | asianpubs.org |
| Trifluoroacetyl single hydrazine (B178648) | Chloroacetyl chloride | 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine | Silicon compound/Amide | 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole | google.comgoogle.com |
Synthesis of the Isobutyl Side Chain on the 1,3,4-Oxadiazole Scaffold
The introduction of the isobutyl group onto the 1,3,4-oxadiazole ring is typically achieved by starting with isobutyric acid or its derivatives. A common synthetic route commences with the conversion of isobutyric acid to its corresponding acid hydrazide, which then serves as a key precursor for the formation of the oxadiazole ring.
One established pathway involves a three-step process uomosul.edu.iqrdd.edu.iq:
Esterification: Isobutyric acid is first converted to its ethyl ester, ethyl isobutyrate. This is typically achieved by reacting isobutyric acid with ethanol (B145695) in the presence of an acid catalyst.
Hydrazinolysis: The resulting ethyl isobutyrate is then treated with hydrazine hydrate (B1144303) to yield isobutyric acid hydrazide. This reaction displaces the ethoxy group with a hydrazinyl group.
Cyclization: The isobutyric acid hydrazide is the crucial intermediate that undergoes cyclization to form the 1,3,4-oxadiazole ring. To obtain a 2-isobutyl-1,3,4-oxadiazole, the acid hydrazide can be reacted with formic acid followed by treatment with a dehydrating agent like phosphorus oxychloride uomosul.edu.iqrdd.edu.iq. For the synthesis of the target molecule, this compound, the isobutyric acid hydrazide would be reacted with a reagent that provides the chloromethyl group and facilitates the cyclization, such as chloroacetyl chloride.
This method provides a reliable and versatile approach for the synthesis of 2-isobutyl substituted 1,3,4-oxadiazoles, which can be further functionalized at the 5-position.
Optimization of Synthetic Conditions for this compound
The optimization of synthetic conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are typically investigated include the choice of reagents, solvents, temperature, and catalysts. While specific optimization studies for this compound are not extensively documented, valuable insights can be drawn from studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles.
The final cyclization step is often the primary focus for yield optimization. The choice of the cyclodehydrating agent is critical. For the cyclization of N,N'-diacylhydrazines to form 2,5-dialkyl-1,3,4-oxadiazoles, a variety of dehydrating agents have been explored nih.gov.
| Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| POCl₃ | Toluene, reflux | 36-59 | nih.gov |
| POCl₃ | Solvent-free, reflux | 40-76 | nih.gov |
| P₂O₅ | Toluene, reflux | ~80 | mdpi.com |
| SOCl₂ | Not specified | ~78 | mdpi.com |
As indicated in the table, conducting the reaction with phosphorus oxychloride (POCl₃) under solvent-free conditions generally leads to higher yields compared to using toluene as a solvent nih.gov. Furthermore, phosphorus pentoxide (P₂O₅) has been shown to be a highly effective cyclodehydrating agent, providing high yields in shorter reaction times mdpi.com. The selection of the optimal dehydrating agent and reaction conditions is a crucial aspect of maximizing the yield of this compound.
The choice of solvent and precise temperature control are critical factors that can significantly influence the reaction rate and the formation of by-products. In the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles, the substitution reaction to introduce functional groups is often sensitive to these parameters.
For instance, in the synthesis of ester derivatives of 2,5-dialkyl-1,3,4-oxadiazoles, a study on the substitution reaction with diethyl iminodiacetate (B1231623) revealed that the optimal temperature was in the range of 50–60 °C, which resulted in a 91% yield. When the reaction was conducted at room temperature, the yield was significantly lower at 23% mdpi.com. This highlights the importance of heating to achieve efficient conversion.
The choice of solvent is also crucial. For the formation of N,N'-diacylhydrazine derivatives, a precursor to the oxadiazole ring, diethyl ether was found to be a suitable solvent when the reaction was carried out at a low temperature of 0 °C nih.gov. The use of an appropriate solvent ensures that the reactants are in the correct phase and can interact effectively, while temperature control helps to manage the reaction kinetics and prevent decomposition or unwanted side reactions.
While many syntheses of 1,3,4-oxadiazoles rely on stoichiometric dehydrating agents, catalytic methods are also being developed to improve the efficiency and sustainability of the process. Iodine has been shown to be an effective catalyst in the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles beilstein-journals.org.
An efficient iodine-mediated one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazole scaffolds has been developed via sp³ C–H functionalization. This method involves oxidative amination with concomitant base-mediated cyclization of methylhetarenes and acylhydrazines, employing iodine and cesium carbonate (Cs₂CO₃). This approach offers several advantages, including good functional group tolerance, metal-free conditions, and high yields researchgate.net. The applicability of such a catalytic system to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to traditional methods.
Advanced Synthetic Techniques
To enhance the efficiency of 1,3,4-oxadiazole synthesis, advanced techniques such as microwave-assisted synthesis are being increasingly explored. These methods can offer significant advantages over conventional heating, including reduced reaction times, higher yields, and improved product purity.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to the synthesis of 1,3,4-oxadiazole derivatives has been well-documented nih.govwjarr.comidaampublications.injyoungpharm.org. Microwave irradiation can accelerate the rate of reaction by efficiently heating the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.
In a comparative study for the preparation of 2-[5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazol-4-yl]-5-aryl-1,3,4-oxadiazoles, the conventional heating method required 18 hours, whereas the microwave-assisted method achieved the synthesis in just 5 minutes at 210 watts connectjournals.com. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
The general procedure for microwave-assisted synthesis of 1,3,4-oxadiazoles often involves the reaction of a carbohydrazide (B1668358) with an appropriate acid or aldehyde in the presence of a dehydrating agent, such as phosphorus oxychloride, under microwave irradiation nih.govconnectjournals.com. This technique offers a promising avenue for the rapid and efficient synthesis of this compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds has become a major focus in modern organic chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.gov While specific green synthetic routes for this compound are not extensively detailed in the reviewed literature, a substantial body of research demonstrates the successful application of these principles to the synthesis of its analogs, particularly 2,5-disubstituted 1,3,4-oxadiazoles. These eco-friendly methodologies include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the development of efficient one-pot catalytic processes. nih.goveurekaselect.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced product purity. nih.govwjarr.comjyoungpharm.org This technique allows for direct energy transfer to the reactant molecules, leading to rapid and uniform heating that can accelerate reaction rates significantly compared to conventional heating methods. jyoungpharm.orgnih.gov
In the context of 1,3,4-oxadiazole synthesis, microwave irradiation has been effectively used for the cyclization of various intermediates. For instance, researchers have reported the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles by reacting acyl hydrazides with N-protected α-amino acids under microwave treatment, achieving high yields in a matter of minutes. nih.gov Another approach involves the microwave-assisted reaction of hydrazides with aromatic aldehydes, followed by cyclization, again showcasing the efficiency of this method. wjarr.comnih.gov These procedures often reduce or eliminate the need for harsh solvents and catalysts, aligning with the core tenets of green chemistry. wjarr.comnih.gov
Ultrasound-Assisted Synthesis
Sonochemistry, or the use of ultrasound to promote chemical reactions, represents another powerful green synthetic strategy. nih.govresearchgate.net The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. nih.gov
This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. A notable example is the ultrasound-assisted, one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from the reaction of aryl hydrazides with carbon disulfide. researchgate.netnih.govproquest.com This method is advantageous as it proceeds efficiently with a minimal amount of solvent and in the absence of acid or base catalysts, offering good to excellent yields under simple workup conditions. nih.govproquest.com Similarly, 1,3,4-oxadiazol-2-amines have been prepared in high yields using an ultrasound-assisted procedure, highlighting the versatility of this eco-friendly approach. nih.govresearchgate.net
Solvent-Free and Catalytic Methods
Minimizing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. researchgate.net To this end, solvent-free synthesis, such as mechanochemistry (grinding), has been developed for 1,3,4-oxadiazole derivatives. An eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net This single-step method avoids the use of organic solvents at any stage and circumvents the need to isolate intermediate N-acyl hydrazones. researchgate.net
Furthermore, the development of one-pot catalytic systems enhances the sustainability of synthetic routes. A simple and efficient protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves a copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere. nih.govacs.org This one-pot reaction proceeds through key steps of oxidative decarboxylation and oxidative functionalization of an imine C-H bond, offering high yields and avoiding the need for expensive ligands. nih.govacs.org Such methods are advantageous for their operational simplicity and reduced generation of chemical waste. nih.gov
Research Findings on Green Synthesis of 1,3,4-Oxadiazole Analogs
The following table summarizes various green chemistry approaches employed in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole analogs, detailing the reaction conditions and outcomes.
| Green Method | Starting Materials | Reaction Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | Acid hydrazides and N-protected amino acids | Phosphorus oxychloride, 100 W, 10 min | Rapid reaction, high yields | 85% | nih.gov |
| Microwave-Assisted | Isoniazid and aromatic aldehyde | DMF (catalytic), 300 W, 3 min | Short reaction time, solvent reduction | Not specified | nih.gov |
| Ultrasound-Assisted | Aryl hydrazides and Carbon disulfide (CS2) | DMF (drops), catalyst-free | Low solvent use, acid/base-free, easy workup | Good to Excellent | researchgate.netnih.gov |
| Solvent-Free Grinding | Aromatic hydrazides and aryl aldehydes | Iodine (catalytic), mortar and pestle | Completely solvent-free, one-step reaction | Good | researchgate.net |
| Catalytic One-Pot | Arylacetic acids and hydrazides | Copper catalyst, O2 atmosphere, DMF, 120 °C, 4 h | Dual oxidation, avoids expensive ligands, high atom economy | Good | nih.govacs.org |
Chemical Reactivity and Derivatization of the 2 Chloromethyl 5 Isobutyl 1,3,4 Oxadiazole System
Reactions Involving the Chloromethyl Group
The C-Cl bond in the chloromethyl substituent is activated by the adjacent electron-withdrawing 1,3,4-oxadiazole (B1194373) ring, making the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone for the derivatization of the molecule.
Nucleophilic Substitution Reactions
The primary mode of reaction for the 2-(chloromethyl) group is nucleophilic substitution, where the chloride ion acts as an effective leaving group. This allows for the introduction of diverse functional groups onto the methylene bridge, providing a straightforward route to a large library of derivatives. Research on analogous 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) systems has demonstrated that this substitution is a high-yielding and versatile transformation.
A key study illustrates this principle by treating a similar intermediate, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, with various primary and secondary amines. chim.it The reaction proceeds smoothly to yield the corresponding amine derivatives, showcasing the utility of the chloromethyl group as a reactive handle for building molecular complexity. chim.it This reaction is general and can be extended to a broad range of nucleophiles.
Formation of Ethers, Amines, and Thioethers
Building upon the principle of nucleophilic substitution, the 2-(chloromethyl) group is an excellent precursor for the synthesis of ethers, amines, and thioethers.
Amines: As demonstrated in studies, the reaction of 2-(chloromethyl)-1,3,4-oxadiazoles with primary or secondary amines readily displaces the chloride to form the corresponding N-substituted aminomethyl derivatives. chim.it This reaction is typically carried out in the presence of a base to neutralize the HCl generated. The resulting compounds are of significant interest in medicinal chemistry.
Ethers: The formation of ethers can be achieved by reacting the chloromethyl compound with alcohols or phenols, typically in the presence of a base such as sodium or potassium hydroxide, which deprotonates the alcohol to form the more nucleophilic alkoxide or phenoxide ion.
Thioethers: Similarly, thioethers are synthesized by reacting the chloromethyl group with thiols or thiophenols. These reactions often proceed under mild basic conditions to generate the thiolate anion, which readily displaces the chloride, leading to the formation of a C-S bond. Research on related 1,3,4-oxadiazole-2-thiols has shown that the sulfur atom can be readily alkylated, for instance, by reaction with phenacyl bromides, which is analogous to the formation of thioethers from the chloromethyl derivative. mdpi.com
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
|---|---|---|
| R-NH₂ (Primary Amine) | Base (e.g., Et₃N), Solvent (e.g., DMF) | Secondary Amine |
| R₂-NH (Secondary Amine) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine |
| R-OH (Alcohol/Phenol) | Base (e.g., NaOH), Solvent (e.g., EtOH) | Ether |
| R-SH (Thiol/Thiophenol) | Base (e.g., KOH), Solvent (e.g., EtOH) | Thioether |
Cyclization Reactions Induced by the Chloromethyl Group
The electrophilic nature of the chloromethyl group can be harnessed to construct new heterocyclic rings fused to or linked with the oxadiazole core. This is typically achieved through reactions with bifunctional nucleophiles, where one nucleophilic center displaces the chloride and the second participates in a subsequent ring-closing step.
While direct examples starting from 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole are not extensively documented, analogous transformations in related heterocyclic systems are well-established. For instance, a reactive group at the 2-position of a 1,3,4-oxadiazole can be used to build a new fused ring. In one such study, a 5-substituted-1,3,4-oxadiazole-2-thiol was reacted with hydrazine (B178648) hydrate (B1144303), which led to a ring transformation to form a 4-amino-1,2,4-triazole-3-thiol. This intermediate was then reacted with phenacyl bromides to construct a fused jchemrev.comopenmedicinalchemistryjournal.comtriazolo[3,4-b] jchemrev.comacs.orgthiadiazine system. This demonstrates the principle of using a reactive handle on the oxadiazole ring to induce cyclization and form more complex polycyclic structures. The 2-(chloromethyl) group is a prime candidate for similar intramolecular or intermolecular cyclization strategies.
Reactivity of the 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle characterized by its electron-deficient nature. This is due to the presence of one oxygen and two pyridine-type nitrogen atoms, which exert a strong electron-withdrawing inductive effect. chemicalbook.com This electronic property significantly influences the ring's reactivity.
Ring-Opening Reactions (as a research methodology)
Despite its general stability, the 1,3,4-oxadiazole ring is susceptible to nucleophilic attack, which can lead to ring cleavage and subsequent transformation into other heterocyclic systems. This reactivity has been exploited as a synthetic methodology. The attack often occurs at the C2 or C5 positions, which are the most electron-deficient carbons in the ring.
This ring transformation is a known synthetic strategy. For example, 1,3,4-oxadiazoles can be converted into 1,2,4-triazoles by treatment with hydrazine. mdpi.com A study on the synthesis of triazolothiadiazines started with 5-(naphthoxymethyl)-1,3,4-oxadiazole-2-thiol, which upon reaction with hydrazine hydrate underwent a ring transformation to the corresponding 4-amino-3-(naphthoxymethyl)-1H-1,2,4-triazole-5-thiol. This triazole was then used as a building block for further cyclization. This type of ring-opening followed by recyclization highlights a sophisticated use of the oxadiazole ring not just as a stable scaffold, but as a reactive intermediate for accessing different heterocyclic structures.
Table 2: Summary of Ring Reactivity
| Reaction Type | Reactivity of 1,3,4-Oxadiazole Ring | Outcome |
|---|---|---|
| Electrophilic Substitution | Highly deactivated due to electron-withdrawing N and O atoms | Generally does not occur |
| Nucleophilic Attack / Ring Opening | Susceptible, especially with strong nucleophiles (e.g., hydrazine) | Ring cleavage or transformation into other heterocycles (e.g., 1,2,4-triazoles) |
Derivatization Strategies at the Isobutyl Position
Based on a comprehensive review of the available scientific literature, there is currently no specific information available regarding the derivatization strategies directly at the isobutyl position of this compound. Research has predominantly focused on the reactivity of the chloromethyl group for the synthesis of new derivatives.
Synthesis of Hybrid Molecules Incorporating the this compound Core
The synthesis of hybrid molecules from the this compound core primarily leverages the high reactivity of the chloromethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the covalent linkage of the oxadiazole ring to a wide array of other chemical entities, including other heterocyclic systems, aromatic rings, and various functional groups.
A general synthetic approach involves the reaction of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole with a suitable nucleophile. The nucleophile displaces the chloride ion, forming a new carbon-nucleophile bond and resulting in a hybrid molecule. The reaction conditions for these transformations are typically mild, often carried out in a suitable solvent in the presence of a base to neutralize the liberated hydrochloric acid.
A common strategy for derivatization is the reaction of the chloromethyl group with various nucleophiles. For instance, piperazine (B1678402) and its derivatives can be reacted with 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles to yield piperazinyl-methyl-oxadiazole derivatives. acs.org This approach is valuable for creating molecules with potential biological activities.
Another important class of hybrid molecules are pyrimidine-1,3,4-oxadiazole conjugates. nih.gov These are synthesized by reacting a 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole with a pyrimidine (B1678525) derivative, often containing a nucleophilic group. nih.gov This strategy aims to combine the chemical properties of both heterocyclic rings to enhance biological efficacy. nih.gov
The synthesis of 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (B32628) derivatives is another example of leveraging the reactivity of a related thiol group, which can be derived from the oxadiazole core. nih.gov While not a direct reaction of the chloromethyl group, it highlights the versatility of the 1,3,4-oxadiazole scaffold in constructing hybrid molecules. nih.gov The general principle involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an electrophilic partner. nih.gov
The following table summarizes various synthetic strategies for creating hybrid molecules from 2-(chloromethyl)-1,3,4-oxadiazole precursors.
| Reactant with 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole | Resulting Hybrid Molecule | Reaction Type |
| Piperazine Derivatives | Piperazinyl-methyl-oxadiazole | Nucleophilic Substitution |
| 5-Fluorocytosine (B48100) | Pyrimidine-1,3,4-oxadiazole conjugate | Nucleophilic Substitution |
| N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide (with 5-substituted-1,3,4-oxadiazole-2-thiol) | 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide | Nucleophilic Substitution |
Research into the synthesis of novel 1,3,4-oxadiazole derivatives has yielded a variety of compounds with diverse functionalities. For example, a series of novel pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules have been designed and synthesized. nih.gov The synthesis involved the initial preparation of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, which was then reacted with 5-fluorocytosine to yield the target hybrid molecule. nih.gov
In another study, novel 1,3,4-oxadiazole derivatives with piperazine and phenoxypropanol functionalities were synthesized. acs.org The key step was the reaction of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol with various aryl piperazine derivatives to obtain the corresponding hybrid molecules in good yields. acs.org
Furthermore, the synthesis of cholyl 1,3,4-oxadiazole hybrid compounds has been reported, where the 1,3,4-oxadiazole-2-thiol (B52307) was reacted with propargyl bromide, followed by a Mannich reaction to generate a library of diverse compounds. nih.gov This demonstrates the utility of the 1,3,4-oxadiazole core in creating complex molecular architectures. nih.gov
The following interactive data table provides examples of synthesized hybrid molecules incorporating a 2-(chloromethyl)-1,3,4-oxadiazole or a related reactive core.
| Oxadiazole Precursor | Reactant | Hybrid Molecule Structure | Significance |
|---|---|---|---|
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | 5-Fluorocytosine | 5-Fluorocytosine-1,3,4-oxadiazole hybrid connected via a methylene bridge | Potential anticancer and antiviral agents nih.gov |
| 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Aryl piperazine derivatives | 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives | Biologically useful moieties acs.org |
| Cholyl 1,3,4-oxadiazole-2-thiol | Propargyl bromide, followed by formaldehyde (B43269) and a secondary amine | Cholyl 2-((4-(dialkylamino)but-2-yn-1-yl)thio)-1,3,4-oxadiazole derivatives | Potential antimicrobial agents nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, an unambiguous assignment of all atoms and their connectivity can be achieved. For 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, these techniques confirm the presence and specific arrangement of the isobutyl and chloromethyl substituents on the oxadiazole ring.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the chloromethyl group and the isobutyl group.
The chloromethyl (–CH₂Cl) protons are anticipated to appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the oxadiazole ring. The isobutyl group protons would present a more complex pattern: a doublet for the six equivalent methyl (–CH₃) protons, a multiplet (nonet) for the single methine (–CH) proton, and a doublet for the methylene (B1212753) (–CH₂) protons adjacent to the oxadiazole ring. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons.
Table 1: Illustrative ¹H NMR Spectral Data for this compound. Note: This data is representative and based on typical values for analogous structures.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~4.85 | Singlet (s) | - | 2H | –CH₂Cl |
| ~2.80 | Doublet (d) | 7.2 | 2H | –CH₂–CH(CH₃)₂ |
| ~2.20 | Multiplet (m) | 6.8 | 1H | –CH(CH₃)₂ |
| ~1.00 | Doublet (d) | 6.8 | 6H | –CH(CH₃)₂ |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for this compound is expected to display six unique carbon signals.
The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are the most deshielded, appearing significantly downfield (typically >160 ppm) due to their position within the aromatic, electron-deficient heterocycle. nih.gov The carbon of the chloromethyl (–CH₂Cl) group would appear at a moderate chemical shift, influenced by the attached chlorine. The carbons of the isobutyl group would appear in the upfield aliphatic region of the spectrum.
Table 2: Illustrative ¹³C NMR Spectral Data for this compound. Note: This data is representative and based on typical values for analogous structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C5 (Oxadiazole ring) |
| ~164.0 | C2 (Oxadiazole ring) |
| ~35.0 | –CH₂Cl |
| ~33.5 | –CH₂–CH(CH₃)₂ |
| ~27.8 | –CH(CH₃)₂ |
| ~22.1 | –CH(CH₃)₂ |
To definitively establish the molecular structure and assign the signals from ¹H and ¹³C NMR, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the isobutyl group, COSY would show a clear correlation between the methyl doublet (~1.00 ppm) and the methine multiplet (~2.20 ppm), and also between the methine multiplet and the methylene doublet (~2.80 ppm), confirming the –CH₂–CH(CH₃)₂ spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δH ~4.85 ppm with δC ~35.0 ppm; δH ~2.80 ppm with δC ~33.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the substituents and the heterocyclic ring. Key expected correlations would include a link from the methylene protons of the isobutyl group (δH ~2.80 ppm) to the C5 of the oxadiazole ring (δC ~166.5 ppm) and a correlation from the chloromethyl protons (δH ~4.85 ppm) to the C2 of the oxadiazole ring (δC ~164.0 ppm). These correlations would unambiguously confirm the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands. researchgate.netnih.gov
Key expected peaks include C-H stretching vibrations from the isobutyl and chloromethyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. The most diagnostic peaks for the heterocyclic core would be the C=N stretching vibration (around 1650 cm⁻¹), the C–O–C stretching vibration of the oxadiazole ring (around 1070-1250 cm⁻¹), and the N-N stretch. mdpi.com The presence of the chloromethyl group would be indicated by a C-Cl stretching band, typically found in the 600-800 cm⁻¹ region.
Table 3: Illustrative IR Absorption Bands for this compound. Note: This data is representative and based on typical values for analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Medium-Strong | C–H (sp³) Stretching (isobutyl) |
| ~1650 | Medium | C=N Stretching (oxadiazole ring) |
| ~1465 | Medium | C–H Bending (CH₂/CH₃) |
| ~1075 | Strong | C–O–C Stretching (oxadiazole ring) |
| ~750 | Medium-Strong | C–Cl Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. core.ac.uk
For this compound (C₈H₁₁ClN₂O), the high-resolution mass spectrum (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak. uni.lu
The fragmentation pattern under techniques like Electron Ionization (EI) would likely involve characteristic losses:
Loss of a chlorine radical (•Cl) to give an [M-Cl]⁺ ion.
Cleavage of the chloromethyl group to yield a [M-CH₂Cl]⁺ ion.
Alpha-cleavage of the isobutyl side chain, leading to the loss of a propyl radical (•C₃H₇) or propylene (B89431) (C₃H₆).
Fragmentation of the oxadiazole ring itself, a common pathway for such heterocycles. nih.govresearchgate.net
Table 4: Illustrative Mass Spectrometry Data for this compound. Note: This data is representative and based on typical values for analogous structures.
| m/z | Proposed Ion |
| 186/188 | [C₈H₁₁ClN₂O]⁺˙ (Molecular Ion, [M]⁺˙) |
| 151 | [M–Cl]⁺ |
| 143/145 | [M–C₃H₅]⁺ |
| 129 | [M–C₄H₉]⁺ |
| 99 | [C₄H₉-C=N-O]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. For compounds with chromophores, such as aromatic or heterocyclic rings, this technique reveals characteristic absorption maxima (λ_max).
The 1,3,4-oxadiazole ring is a key chromophore, and its π-system is responsible for the compound's primary UV absorption. mdpi.com Research on similar 2,5-disubstituted 1,3,4-oxadiazoles indicates that the principal absorption band, corresponding to a π → π* electronic transition within the heterocyclic ring, typically appears in the UV region. mdpi.com For related 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole compounds, a maximum absorption wavelength around 304 nm has been reported. researchgate.net Therefore, this compound is expected to exhibit a strong absorption band in the ultraviolet range, confirming the presence of the conjugated oxadiazole system.
Table 5: Illustrative UV-Vis Spectral Data for this compound. Note: This data is representative and based on typical values for analogous structures.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
| Methanol/Ethanol (B145695) | ~280-310 | >10,000 L mol⁻¹ cm⁻¹ | π → π* |
Advanced X-ray Diffraction (XRD) for Single Crystal Structure Determination and Aromaticity Studies
Advanced X-ray diffraction analysis on a single crystal is the gold standard for elucidating the exact molecular structure and understanding the electronic properties, such as aromaticity, of a compound. However, no studies detailing the single-crystal XRD analysis of this compound have been published. Consequently, critical crystallographic parameters remain undetermined.
Interactive Table 1: Status of Crystallographic Data for this compound. This table indicates the unavailable crystallographic data which is essential for a complete structural analysis.
| Parameter | Data |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Determined |
| Volume (V) | Not Determined |
| Z (Molecules per unit cell) | Not Determined |
| Calculated Density (ρ) | Not Determined |
| Final R-factor | Not Applicable |
Crystal Packing and Intermolecular Interactions
Without crystallographic data, the arrangement of molecules in the solid state, known as crystal packing, cannot be described. The analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, or other weak interactions that govern the supramolecular architecture, is therefore not possible. These interactions are crucial for determining the physical properties of the compound, including its melting point and solubility.
A detailed understanding of the 1,3,4-oxadiazole ring's conformation and the precise spatial orientation of its chloromethyl and isobutyl substituents is contingent upon XRD analysis. While the 1,3,4-oxadiazole ring is known to be a planar, aromatic system, experimental data is required to confirm this for the title compound and to quantify any minor deviations from planarity. Furthermore, the electronic and steric effects of the chloromethyl and isobutyl groups on the ring's geometry and aromatic character cannot be experimentally verified or discussed in detail without this foundational structural information.
Theoretical and Computational Chemistry Studies of 2 Chloromethyl 5 Isobutyl 1,3,4 Oxadiazole
Quantum Mechanical Investigations
Quantum mechanical investigations are fundamental to understanding the intrinsic properties of a molecule. For a novel or uncharacterized compound like 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, these studies would provide foundational knowledge of its electronic behavior and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the target compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. This analysis would yield critical information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the chloromethyl and isobutyl groups relative to the 1,3,4-oxadiazole (B1194373) ring. Such calculations are essential for understanding the molecule's stability and steric properties.
Aromaticity Assessment using Computational Indices (e.g., NICS, Bird Index)
The 1,3,4-oxadiazole ring possesses aromatic character, which significantly influences its stability and reactivity. To quantify this, computational indices are used. The Nucleus-Independent Chemical Shift (NICS) is a common method, where the magnetic shielding is calculated at the center of the ring (NICS(0)) and above the ring plane (e.g., NICS(1)). A negative NICS value typically indicates aromaticity. Another method, the Bird Index, uses bond lengths to assess aromatic character. For this compound, these calculations would clarify how the alkyl and chloroalkyl substituents modulate the electron delocalization and aromaticity of the central heterocyclic core.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For the title compound, analysis of the HOMO-LUMO gap would provide insights into its potential reactivity in various chemical environments.
Electrochemical Properties from Computational Models
Computational models can predict the electrochemical behavior of a molecule, such as its oxidation and reduction potentials. These properties are directly related to the HOMO and LUMO energy levels. The ionization potential can be estimated from the HOMO energy, and the electron affinity from the LUMO energy. By simulating these properties for this compound, researchers could predict its behavior in electrochemical applications, such as in organic electronics or as a corrosion inhibitor, without initial experimental work.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of a molecule over time.
Conformational Analysis and Energy Landscapes
The isobutyl and chloromethyl groups attached to the 1,3,4-oxadiazole ring are flexible and can rotate around their single bonds, leading to various conformers. A conformational analysis would be performed to identify the stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformer(s) (global and local minima) and the energy barriers to rotation between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or crystal packing forces.
Molecular Dynamics for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of a ligand within the active site of a protein, providing insights into the stability of the ligand-protein complex and the conformational flexibility of the ligand. nih.govrsc.org For derivatives of the 1,3,4-oxadiazole class, MD simulations are crucial for confirming the stability of binding modes predicted by molecular docking. researchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance in Stability Analysis |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | A low and stable RMSD value over the simulation time indicates that the ligand-protein complex is stable. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Highlights flexible regions of the protein and the ligand, indicating which parts of the molecule are most mobile. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate key interactions that contribute to the stability of the complex. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | A stable Rg value suggests that the protein's overall folding remains intact upon ligand binding. |
In Silico Prediction of Research-Oriented Properties (excluding clinical/safety)
In silico tools are widely used to predict molecular properties that are critical for guiding the design of new compounds in a research context, particularly for lead optimization in drug discovery. japtronline.com These predictions help prioritize which compounds to synthesize and test experimentally. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for the potential of a compound to be developed further in a research pipeline. japtronline.com Computational models can predict these properties based on the molecule's structure. For 1,3,4-oxadiazole derivatives, these predictions are often guided by frameworks like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govekb.eg
For a molecule such as this compound, in silico tools would be used to estimate its physicochemical profile. These predictions can suggest potential liabilities, such as poor absorption or rapid metabolism, that might need to be addressed through structural modification. For instance, high lipophilicity might suggest poor aqueous solubility, while specific functional groups could be flagged as potential sites of metabolic transformation. researchgate.net
Table 2: Example of Predicted Research-Oriented ADME/Physicochemical Properties
| Property | Description | Typical Predicted Value/Range for Drug-like Molecules |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg This method is fundamental in structure-based drug design to understand the binding mechanism and affinity of compounds like this compound. nih.gov For the 1,3,4-oxadiazole class of compounds, docking studies have been performed against various protein targets, including enzymes implicated in cancer and neurodegenerative diseases. nih.govpharmainfo.inrsc.org
The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues. rsc.orgresearchgate.net For example, in studies of oxadiazole derivatives targeting GSK-3β, docking revealed key interactions with residues like Ile62, Val70, and Leu182. nih.gov Such insights are invaluable for understanding the structural basis of activity and for designing new derivatives with improved potency. mdpi.com
Table 3: Common Interactions Identified in Molecular Docking Studies of Oxadiazole Derivatives
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The isobutyl group provides a significant hydrophobic moiety for interaction with nonpolar residues. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The 1,3,4-oxadiazole ring can participate in stacking interactions with aromatic amino acid residues like Phe, Tyr, or Trp. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom (chlorine). | The chlorine atom of the chloromethyl group can act as a halogen bond donor. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized molecules. ijrpc.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govrsc.org
For series of 1,3,4-oxadiazole derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. researchgate.net These models are validated statistically using parameters like the cross-validated correlation coefficient (Q² or Rcv²) and the predictive correlation coefficient (Rpred²). nih.gov The output of a 3D-QSAR study includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group in one region (favored sterically) or an electronegative group in another (favored electrostatically) would enhance biological activity. rsc.orgresearchgate.net
Table 4: Statistical Parameters for 3D-QSAR Model Validation
| Parameter | Description | Indication of a Robust Model |
|---|---|---|
| q² (or Rcv²) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | A value > 0.5 is generally considered good. nih.gov |
| r² | Non-cross-validated correlation coefficient. Measures the goodness of fit of the model to the training data. | A high value (closer to 1.0) indicates a good fit. |
| r²_pred (or Rpred²) | Predictive correlation coefficient for an external test set. Measures the ability to predict the activity of new compounds. | A value > 0.6 is considered indicative of good predictive power. nih.gov |
| Standard Error of Estimate (SEE) | A measure of the absolute error in the activity predictions. | Lower values indicate higher accuracy. |
A pharmacophore model is an abstract 3D representation of the essential structural features a molecule must possess to be recognized by a biological target and elicit a specific response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ijper.org
Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the ligand-protein complex (structure-based). ijper.org Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govchemrxiv.org This process rapidly identifies diverse molecules that match the pharmacophore and are therefore likely to be active. chemrxiv.org For a class of compounds like 1,3,4-oxadiazoles, a pharmacophore model would define the optimal spatial arrangement of features like the oxadiazole ring (as a hydrogen bond acceptor/aromatic feature) and its substituents to guide the discovery of new, structurally distinct but functionally similar molecules. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Research in Vitro and in Silico Focus
Influence of the Chloromethyl Group on Bioactivity (in vitro/mechanistic)
The chloromethyl group (-CH₂Cl) is a key functional component that strongly influences the compound's mechanism of action. This group is known to function as an alkylating agent, a class of compounds that acts through the covalent binding of alkyl groups to biological macromolecules. oncohemakey.comnih.gov
Mechanistically, the chloroethyl group can form a highly reactive, cyclic aziridinium (B1262131) ion intermediate that readily reacts with electron-rich (nucleophilic) sites in cells. oncohemakey.com The primary target for such agents is DNA, where they can form covalent adducts, particularly with guanine (B1146940) bases. oncohemakey.comnih.gov Bifunctional alkylating agents can lead to interstrand cross-linking of DNA, a cytotoxic lesion that disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). nih.gov
The presence of the chloromethyl group on the 1,3,4-oxadiazole (B1194373) ring introduces a potent electrophilic site. This functional group can engage in covalent bond formation with nucleophilic residues (such as cysteine, histidine, or lysine) within the active sites of specific enzymes or receptors. This irreversible binding can lead to potent and prolonged inhibition of the target protein, a mechanism distinct from the reversible, non-covalent interactions that govern the action of many therapeutic agents. In some quinoline (B57606) derivatives, replacing a chloromethyl group with an amino group was shown to decrease biological activity, highlighting the importance of the reactive group. nih.gov
Role of the Isobutyl Moiety in Modulating Activity (in vitro/mechanistic)
The isobutyl group, a non-polar alkyl substituent, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, primarily through its influence on lipophilicity and steric interactions.
The size and branched structure of the isobutyl group also exert steric effects that can influence binding selectivity and potency. The specific shape of the binding site dictates whether a bulky group like isobutyl will be accommodated and contribute positively to binding or cause steric hindrance that prevents optimal interaction. The strategic placement of alkyl groups can optimize drug-target interactions and shield the molecule from enzymatic degradation, thereby improving its metabolic stability. omicsonline.org In studies of 5-HT2A receptor ligands, lipophilicity was found to be highly correlated with binding affinity for agonists. nih.gov
Impact of the 1,3,4-Oxadiazole Ring System on Biological Interactions
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as a central scaffold. It is a highly stable and versatile pharmacophore that is prevalent in medicinal chemistry due to its favorable metabolic profile and ability to engage in specific biological interactions. researchgate.netmdpi.com
One of the most significant roles of the 1,3,4-oxadiazole ring in drug design is its function as a bioisostere for amide and ester groups. mdpi.comcambridgemedchemconsulting.comnih.gov Bioisosteric replacement involves substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. Unlike amides and esters, which are susceptible to hydrolysis by metabolic enzymes (e.g., proteases and esterases), the 1,3,4-oxadiazole ring is metabolically robust. nih.gov
This stability, combined with its ability to mimic the hydrogen-bonding pattern of amides, allows 1,3,4-oxadiazole derivatives to act as effective enzyme inhibitors. researchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors, interacting with key residues in an enzyme's active site. researchgate.net This bioisosteric substitution has been successfully employed to improve the metabolic stability and pharmacokinetic profiles of various bioactive compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-secretase. nih.gov
| Enzyme Target | Derivative Class | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thymidylate Synthase | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | 0.7 µM (MCF-7) | nih.gov |
| α-Glucosidase | Aryl-1,3,4-oxadiazole Schiff base | 0.30 µM | tandfonline.com |
| Monoamine Oxidase B (MAO-B) | 1,3,4-Oxadiazole derivative | 0.039 µM | tandfonline.com |
| Cyclooxygenase-2 (COX-2) | 2,5-disubstituted 1,3,4-Oxadiazole | Data available in source | nih.gov |
| Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole with octyl moiety | 41.87 µM | nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | 1.65 µM | acs.org |
The 1,3,4-oxadiazole scaffold is a component of compounds that have been shown to interact with a wide array of molecular targets, leading to a broad spectrum of biological activities. nih.gov Its planar, aromatic nature allows it to serve as a linker that correctly orients other functional groups for optimal interaction with a target. mdpi.com In vitro studies have demonstrated that derivatives of this scaffold can inhibit various enzymes critical to disease progression.
For instance, different 1,3,4-oxadiazole derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation nih.govnih.gov; thymidylate synthase and histone deacetylases (HDACs), which are targets in cancer therapy nih.gov; and α-glucosidase and α-amylase, which are relevant to diabetes. tandfonline.comnih.gov The mechanism of action often involves the oxadiazole ring placing other substituents in key positions within the enzyme's active site to disrupt its catalytic function. Molecular docking studies frequently confirm that the scaffold facilitates binding to key amino acid residues through hydrogen bonds and hydrophobic interactions. nih.govnih.gov
Systematic Exploration of Substituent Effects on Activity Profiles (in vitro/in silico)
Quantitative structure-activity relationship (QSAR) and other in silico models are valuable tools for understanding how different substituents on the 1,3,4-oxadiazole ring affect biological activity. researchgate.netijrpc.com These studies systematically correlate the physicochemical properties of substituents with observed in vitro activity, providing insights for rational drug design.
For 2,5-disubstituted 1,3,4-oxadiazoles, the nature of the groups at both positions 2 and 5 is critical in defining the pharmacological profile. mdpi.comijpsnonline.com QSAR studies have shown that parameters like molar refractivity and dipole moment can be key determinants of antifungal activity, suggesting that both steric bulk and electronic properties are important. ijrpc.com
| Substituent/Property | General Effect on Bioactivity | Observed Activity | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Often enhances activity | Antimicrobial, AChE Inhibition | mdpi.comnih.gov |
| Halogens on attached aryl rings | Enhances antibacterial activity | Antibacterial | mdpi.com |
| Bulky/Steric groups | Activity is dependent on target site topology | Antifungal | ijrpc.com |
| Lipophilic groups (e.g., alkyl chains) | Increases membrane permeability and hydrophobic interactions | AChE Inhibition | nih.gov |
| Positional Isomerism (ortho, meta, para) | Significantly alters potency and selectivity | AChE Inhibition, Antimicrobial | nih.govnih.gov |
The specific placement of substituents on aryl rings attached to the oxadiazole core has a profound impact on activity. For example, in a series of acetylcholinesterase inhibitors, a hydroxyl group at the para position of a phenyl ring was found to be more potent than one at other positions. nih.gov Similarly, the activity of antimicrobial compounds was enhanced by halogens at the ortho or meta positions of a benzyl (B1604629) group. nih.gov These findings underscore the importance of positional isomerism, as it dictates the three-dimensional orientation of the molecule within the binding site and its ability to form key interactions.
Steric effects are also a major factor. Some QSAR models have indicated that larger, bulkier substituents can reduce activity, likely due to steric clashes with the target protein. ijrpc.com Conversely, in other cases, a larger group may be necessary to fill a hydrophobic pocket and maximize favorable interactions. The interplay between electronic effects, steric hindrance, and the specific topology of the biological target ultimately determines the activity profile of a given derivative.
Electronic Effects of Substituents
The electronic properties of substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring play a crucial role in modulating the biological activity of its derivatives. The oxadiazole ring itself is considered a bioisostere of ester and amide functionalities and possesses a weak basic character due to the inductive effect of its heteroatoms. jipbs.com The aromaticity and planar nature of the ring allow it to act as a linker, orienting substituents to interact with biological targets. nih.gov
Studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated that both electron-donating and electron-withdrawing groups can influence their biological profiles. For instance, in the context of antioxidant activity, the presence of electron-donating groups, such as diethylamino or amino groups on a phenyl ring attached to the oxadiazole core, can enhance radical scavenging capabilities. jipbs.comnih.gov This is attributed to the increased resonance stability of the resulting radical after hydrogen or electron donation. nih.gov The +I (inductive) and +M (mesomeric) effects of these substituents are considered important for this activity. nih.gov Conversely, electron-withdrawing groups like nitro moieties are also suggested to have an influence on antioxidant activity. jipbs.comjipbs.com
In terms of antimicrobial activity, the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring substituent is generally accepted to enhance activity. nih.gov The substitution of halogens, particularly chlorine, on aryl rings attached to the oxadiazole core has been shown to improve antibacterial effects. mdpi.com For the subject compound, 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, the chloromethyl group at the C2 position introduces an electron-withdrawing inductive effect, which could be a key determinant of its reactivity and biological interactions. The isobutyl group at the C5 position is primarily an alkyl group with a modest electron-donating inductive effect. The interplay of these electronic features—the electron-withdrawing nature of the chloromethyl group and the electron-donating character of the isobutyl group, mediated by the oxadiazole core—is fundamental to its potential bioactivity.
Mechanistic Investigations at the Molecular and Cellular Level (in vitro)
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents, with its derivatives demonstrating a wide array of biological activities in vitro. ijpsnonline.com This heterocyclic nucleus is a versatile pharmacophore, and modifications at its 2 and 5 positions lead to a diverse range of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory actions. jipbs.comijpsnonline.comchula.ac.th
In vitro Antimicrobial Activity Research
Derivatives of 2,5-disubstituted 1,3,4-oxadiazole have been extensively evaluated for their in vitro activity against a variety of bacterial and fungal pathogens. mdpi.com The antimicrobial potential is significantly influenced by the nature of the substituents at both the C2 and C5 positions.
Research has shown that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds incorporating a naphthofuran moiety have demonstrated significant efficacy against Pseudomonas aeruginosa and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values as low as 0.2 mg/mL. mdpi.com Similarly, derivatives featuring a 5-nitrofuran substituent have shown remarkable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 16 μg/mL. nih.gov The presence of halogenated phenyl rings is also a key factor, with chloro and nitro groups enhancing antimicrobial efficacy. nih.gov Some 2-acylamino-1,3,4-oxadiazole derivatives have been reported to be highly effective against Bacillus subtilis, with MIC values of 0.78 µg/mL. mdpi.com In the realm of antimycobacterial research, certain 1,3,4-oxadiazole derivatives have shown much stronger effects against M. tuberculosis than the reference drug isoniazid, with MIC values as low as 0.03 µM. mdpi.com
Antifungal studies have also yielded promising results. Derivatives have been identified that show 8 to 16 times greater activity against Aspergillus niger and Candida albicans respectively, when compared to fluconazole. mdpi.com The data below summarizes the in vitro antimicrobial activity of several representative 2,5-disubstituted 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound Derivative | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-(Naphthofuran)-5-substituted-1,3,4-oxadiazole | Pseudomonas aeruginosa | 200 | mdpi.com |
| 2-(Naphthofuran)-5-substituted-1,3,4-oxadiazole | Bacillus subtilis | 200 | mdpi.com |
| 5-Nitrofuryl-substituted-1,3,4-oxadiazole | Staphylococcus aureus | 4 | nih.gov |
| 5-Nitrofuryl-substituted-1,3,4-oxadiazole | Escherichia coli | 16 | nih.gov |
| 2-Acylamino-5-substituted-1,3,4-oxadiazole | Bacillus subtilis | 0.78 | mdpi.com |
| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | Mycobacterium smegmatis | 25 µM | msptm.org |
| 2,5-disubstituted-1,3,4-oxadiazole (Compound 43) | Candida albicans | N/A (16x > Fluconazole) | mdpi.com |
In vitro Anticancer Activity Research
The 1,3,4-oxadiazole nucleus is a prominent scaffold in the design of novel anticancer agents, with numerous derivatives exhibiting significant cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov The mechanism of action often involves the induction of apoptosis through pathways such as the downregulation of vascular endothelial growth factor (VEGF) or microtubule depolymerization. nih.gov
In vitro studies have identified several potent 2,5-disubstituted 1,3,4-oxadiazole derivatives. For instance, certain compounds have shown potent cytotoxicity against the A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values below 50 µM. nih.gov Specifically, one derivative demonstrated an IC50 value of 5.34 µM against the HeLa cell line. nih.gov Further studies have revealed compounds with even greater potency; for example, derivatives bearing an acetamidophenoxy moiety exhibited IC50 values as low as 1.59 µM against the A549 cell line, which is more potent than the standard drug cisplatin. acs.org A series of 2,5-disubstituted 1,3,4-oxadiazoles linked to a quinolinone moiety were evaluated against a panel of 60 cancer cell lines, with one compound showing GI50 values (concentration for 50% growth inhibition) ranging from 0.40 to 14.9 μM. nih.gov These findings underscore the potential of this chemical class in oncology research.
The following table presents the in vitro anticancer activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound Derivative | Cell Line | IC50/GI50 (μM) | Reference |
|---|---|---|---|
| AMK OX-9 | A549 (Lung) | 20.73 | nih.gov |
| AMK OX-10 | HeLa (Cervical) | 5.34 | nih.gov |
| Compound 18 (NSC-776965) | NCI-60 Panel | 1.41 - 15.8 | nih.gov |
| Compound 27 (NSC-776971) | NCI-60 Panel | 0.40 - 14.9 | nih.gov |
| Compound 4i | A549 (Lung) | 1.59 | acs.org |
| Compound 4l | A549 (Lung) | 1.80 | acs.org |
| Compound 4g | C6 (Glioblastoma) | 8.16 | acs.org |
Other In vitro Biological Activities
Beyond their antimicrobial and anticancer properties, 1,3,4-oxadiazole derivatives have been investigated for a variety of other biological activities in vitro, including nematicidal, antioxidant, and anti-inflammatory effects.
Nematicidal Activity: Certain 1,3,4-oxadiazole thioether derivatives have demonstrated excellent nematicidal activity against nematodes such as Caenorhabditis elegans, with LC50 values significantly lower than the commercial nematicide fosthiazate. researchgate.net For example, one derivative displayed an LC50 of 21.92 μg/mL against C. elegans. researchgate.net This suggests that the 1,3,4-oxadiazole core can be a valuable template for the development of new agrochemicals.
Antioxidant Activity: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have been shown to be potent antioxidants. tandfonline.com Their activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Derivatives containing phenolic acid moieties have shown better DPPH scavenging activity than their precursors, with IC50 values in the range of 13.59 to 22.17 μM. rsc.orgscispace.com The presence of electron-donating groups on substituents generally enhances this activity. jipbs.com One study found a derivative with strong DPPH scavenging activity, recording an IC50 value of 23.07 µM. tandfonline.com
Anti-inflammatory Activity: The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated through in vitro assays such as the inhibition of protein denaturation, which is a hallmark of inflammation. chula.ac.th Several derivatives have exhibited moderate to good anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. chula.ac.th In other studies using the heat-induced albumin denaturation assay, a derivative with a p-chlorophenyl substitution showed promising anti-inflammatory activity with 74.16% inhibition at a concentration of 200 μg/mL. nih.gov Furthermore, some derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation. researchgate.net
The table below highlights some of these other in vitro biological activities for representative 1,3,4-oxadiazole derivatives.
| Activity | Compound Derivative | Result (Concentration/Value) | Reference |
|---|---|---|---|
| Nematicidal | 1,3,4-Oxadiazole thioether (Compound 5a) | LC50: 21.92 μg/mL (vs. C. elegans) | researchgate.net |
| Antioxidant (DPPH) | Phenolic 1,3,4-oxadiazole (Compound 7d) | IC50: 13.59 - 22.17 µM | scispace.com |
| Antioxidant (DPPH) | 2,5-disubstituted-1,3,4-oxadiazole (Compound 2) | IC50: 23.07 µM | tandfonline.com |
| Anti-inflammatory | Derivative with p-chlorophenyl substitution (Ox-6f) | 74.16% inhibition (200 μg/mL) | nih.gov |
| Anti-inflammatory | Coumarin-oxadiazole derivative (Compound 4e) | 89% oedema inhibition | researchgate.net |
Advanced Research Applications of 2 Chloromethyl 5 Isobutyl 1,3,4 Oxadiazole
Role as Versatile Building Blocks in Organic Synthesis
The structure of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole is particularly amenable to creating diverse and complex chemical structures. The 1,3,4-oxadiazole (B1194373) ring is a stable aromatic system found in numerous pharmacologically active compounds. nih.govijper.org The true synthetic versatility, however, lies in the reactivity of the chloromethyl group.
The 1,3,4-oxadiazole scaffold is recognized for its wide array of biological activities, making it a privileged structure in medicinal chemistry for cancer treatment and other therapeutic areas. nih.govthesciencein.org this compound serves as an excellent starting material for building more elaborate molecular frameworks. The chloromethyl group is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the linkage to other molecular fragments, thereby enabling the construction of complex molecules with potential therapeutic properties. For instance, similar halogenated intermediates are used to synthesize derivatives with carboxymethylamino groups, which can act as organic ligands. nih.govmdpi.com
Table 1: Synthetic Utility of the Chloromethyl Group in Oxadiazole Scaffolds
| Reaction Type | Reagent/Substrate | Resulting Functional Group | Potential Application |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted Amines, Thioethers, Ethers | Drug Discovery, Ligand Synthesis |
| Azide Formation | Sodium Azide (NaN₃) | Azidomethyl Group | Click Chemistry, Bio-conjugation |
| Esterification | Carboxylic Acid Salts | Ester Linkages | Prodrug Synthesis, Polymer Modification |
In multi-step synthetic sequences, intermediates that offer both stability and specific reactivity are highly valued. This compound fits this role perfectly. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazine precursors. nih.govmdpi.com Once the this compound core is formed, it represents a stable intermediate that can be isolated and purified before proceeding to subsequent transformations. The chloromethyl group serves as a chemical handle for further elaboration. For example, in the synthesis of 2-(azidomethyl)oxazoles, a similar 2-(halomethyl)oxazole intermediate is generated and then converted to the final product, demonstrating the utility of such intermediates as versatile building blocks for nucleophilic displacement reactions. beilstein-journals.org This step-wise approach allows for controlled and efficient synthesis of complex target molecules.
Exploration in Materials Science Research
The intrinsic properties of the 1,3,4-oxadiazole ring system, such as high thermal and chemical stability, have led to its exploration in various fields of materials science. nih.govmdpi.com These compounds are noted for their valuable optical and electronic properties. researchgate.net
Derivatives of 1,3,4-oxadiazole are well-regarded for their excellent thermal stability, oxidation resistance, and strong fluorescence, making them prime candidates for photosensitive and electroluminescent materials. researchgate.net The 1,3,4-oxadiazole moiety has electron-accepting characteristics, which is beneficial for creating materials used in organic light-emitting diodes (OLEDs). nih.govumn.edu Research on analogous 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds has shown that they can emit strong purple fluorescence in solution, indicating their potential for application in electroluminescent devices. researchgate.net The isobutyl group in this compound can enhance solubility and film-forming properties, which are crucial for the fabrication of electronic devices.
The inherent fluorescence of the 1,3,4-oxadiazole core provides a foundation for the development of chemosensors and fluorescent probes. researchgate.net By attaching specific receptor units to the oxadiazole scaffold, scientists can design molecules that exhibit a change in their fluorescent properties upon binding to a target analyte. A recent study demonstrated this principle by modifying a 1,3,4-oxadiazole derivative to create a highly selective fluorescent probe for the detection of Sn⁴⁺ ions. researchgate.net The reactive chloromethyl group of this compound is an ideal attachment point for synthesizing a variety of such probes, enabling the detection of different metal ions, anions, or biologically important molecules.
Table 2: Photophysical Properties of Representative 1,3,4-Oxadiazole Derivatives
| Compound Type | Property | Potential Application | Reference |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | Strong Blue Fluorescence | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| 2-Aryl-1,3,4-Oxadiazoles | Purple Fluorescence Emission | Electroluminescent Materials | researchgate.net |
| Functionalized 1,3,4-Oxadiazoles | Selective Fluorescence Quenching/Enhancement | Fluorescent Probes for Ion Detection | researchgate.net |
The high thermal and chemical stability of 2,5-disubstituted 1,3,4-oxadiazole derivatives makes them attractive components for high-performance polymers. nih.govmdpi.com These robust heterocyclic rings can be incorporated into polymer chains to enhance their thermal resistance and mechanical properties. The this compound molecule can be utilized in polymer chemistry in two primary ways: as a monomer in polymerization reactions or as a pendant group to modify existing polymers. The chloromethyl group provides a reactive site for polymerization processes, such as polycondensation, or for grafting the oxadiazole unit onto other polymer backbones. The resulting polymers could find use as heat-resistant materials, optical brighteners, or anti-corrosion agents. nih.govmdpi.com
Agrochemical Research (non-clinical)
Research into the agrochemical applications of this compound is primarily driven by the known bioactivities of structurally related compounds. The 1,3,4-oxadiazole moiety is recognized for its metabolic stability and its role in enhancing the biological efficacy of molecules. The isobutyl group, a simple alkyl substituent, can influence the lipophilicity of the compound, which in turn affects its uptake and translocation within target organisms. The chloromethyl group is a reactive site that can be crucial for the molecule's mode of action or for its use as an intermediate in the synthesis of more complex agrochemicals.
There is a compelling case for the investigation of this compound as a potential nematicidal agent. This is largely based on structure-activity relationship (SAR) studies of analogous compounds where the 1,3,4-oxadiazole ring and halogenated alkyl groups have been shown to be critical for activity against plant-parasitic nematodes.
The nematicidal potential of oxadiazole derivatives is a significant area of research. For example, a study on 1,2,4-oxadiazole (B8745197) derivatives revealed that the introduction of a chloromethyl group at the 5-position significantly enhanced nematicidal activity. mdpi.com This suggests that the chloromethyl group in this compound could be a key contributor to its potential efficacy against nematodes.
To illustrate the potential of this class of compounds, the following table summarizes the nematicidal activities of some related oxadiazole derivatives against various nematode species.
| Compound Name | Target Nematode | Activity/Efficacy |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | LC50 = 2.4 μg/mL mdpi.com |
| 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | LC50 = 2.8 μg/mL mdpi.com |
| 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | LC50 = 3.3 μg/mL mdpi.com |
This table is provided for illustrative purposes to show the nematicidal potential of the chloromethyl-oxadiazole scaffold based on available data for related compounds.
Beyond its potential as a direct-acting nematicide, this compound holds promise as a versatile precursor for the synthesis of other advanced agrochemicals. The chloromethyl group is a reactive handle that allows for further chemical modifications, enabling the creation of a library of derivatives with potentially diverse and enhanced biological activities.
The synthesis of various 2-isobutyl-5-substituted-1,3,4-oxadiazoles has been reported, demonstrating the chemical tractability of this scaffold. uomosul.edu.iq This foundational work paves the way for the development of new synthetic routes to novel agrochemicals starting from this compound. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups, which could modulate the compound's biological activity, spectrum, and environmental fate.
The broader class of 2,5-disubstituted 1,3,4-oxadiazoles has been extensively explored for various applications in the industrial and agricultural fields, including as fungicides and bactericides. researchgate.net This underscores the potential of this compound as a building block for a new generation of crop protection agents.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes to 2-(Chloromethyl)-5-Isobutyl-1,3,4-Oxadiazole
The conventional synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. researchgate.netmdpi.com For this compound, a common approach would involve the reaction of isovaleric acid hydrazide with chloroacetyl chloride, followed by cyclodehydration. While effective, this method may involve harsh reagents like phosphorus oxychloride. mdpi.comnih.gov Future research should focus on developing greener, more efficient, and scalable synthetic methodologies.
Alternative synthetic strategies could offer significant advantages. For instance, the use of milder cyclizing agents or one-pot reaction protocols could improve yields and reduce environmental impact. uctm.edunih.gov Exploring different starting materials and catalytic systems, such as iodine-mediated oxidative cyclization, could also provide new pathways to the target molecule. nih.gov
Table 1: Potential Novel Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions to Explore |
| One-Pot Synthesis | Reduced reaction time, simplified purification, higher overall yield. | Isovaleric acid, hydrazine (B178648), chloroacetic acid derivatives, single cyclizing agent. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. | Solvent-free conditions or high-boiling point green solvents. |
| Flow Chemistry | Scalability, improved safety for handling reactive intermediates, precise control over reaction parameters. | Microreactor technology, continuous processing. |
| Green Catalyst Systems | Environmentally benign, potential for recyclability, milder reaction conditions. | Solid acid catalysts, iodine-based systems, enzymatic catalysis. |
Discovery of New Reactivity Profiles for the Compound
The chloromethyl group at the 2-position of the oxadiazole ring is a key functional handle that imparts significant reactivity. This electrophilic site is susceptible to nucleophilic substitution, opening a gateway to a vast array of derivatives. While reactions with simple nucleophiles are expected, future research should aim to uncover novel and more complex reactivity profiles.
Investigating its role in multicomponent reactions, cycloadditions, or transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of novel molecular architectures. For example, the chloromethyl group could be transformed into other functional groups, such as azides or phosphonium (B103445) salts, to facilitate click chemistry or Wittig-type reactions. Understanding the interplay between the chloromethyl group and the isobutyl substituent on the electronic properties and reactivity of the oxadiazole core is crucial. nih.gov
Table 2: Potential Reactions for Reactivity Profiling
| Reaction Type | Potential Nucleophile/Reagent | Resulting Structure/Application |
| Nucleophilic Substitution | Thiols, amines, phenols, azides | Thioethers, amines, ethers, azides for further functionalization (e.g., click chemistry). nih.govnih.gov |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, organostannanes | C-C bond formation to introduce aryl or vinyl groups. |
| Radical Reactions | Radical initiators | Exploration of radical-mediated transformations. |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Efficient reactions with a broader range of nucleophiles under mild conditions. |
Advanced Computational Predictions for Untested Biological Activities (in silico)
In silico methods are powerful tools in modern drug discovery for predicting the biological activities and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts. uomustansiriyah.edu.iqpharmainfo.in For this compound, computational studies can predict its potential interactions with a wide range of biological targets. Given the diverse activities of other 1,3,4-oxadiazoles, this compound could be a candidate for various therapeutic areas. spast.orgresearchgate.net
Molecular docking studies can be performed to screen the compound against libraries of protein targets, such as kinases, cyclooxygenases (COX), or microbial enzymes. uomustansiriyah.edu.iqbibliotekanauki.pl Quantitative Structure-Activity Relationship (QSAR) models, built upon existing data for other oxadiazole derivatives, could also predict its potential efficacy. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess its drug-likeness and potential liabilities early in the research process. researchgate.net
Table 3: Potential Biological Targets for In Silico Screening
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Cyclooxygenase (COX-1/COX-2), Lipoxygenase, Kinases (e.g., EGFR), Succinate Dehydrogenase (SDH) | Anti-inflammatory, Anticancer, Antifungal. nih.govnih.govmdpi.com |
| Receptors | G-protein coupled receptors (GPCRs) | Various, depending on the receptor subtype. |
| Microbial Proteins | Bacterial or fungal enzymes | Antibacterial, Antifungal. nih.gov |
| Viral Proteins | Proteases, Integrases | Antiviral. |
Development of Chemically Modified Analogs with Enhanced Research Properties
Systematic structural modification of this compound is a critical step to explore its structure-activity relationships (SAR) and optimize its properties for specific research applications. nih.gov Analogs can be designed to improve potency, selectivity, solubility, or metabolic stability.
Modifications can be targeted at three primary positions:
The Isobutyl Group: Replacing it with other alkyl or aryl groups can probe the impact of lipophilicity and steric bulk on biological activity.
The Chloromethyl Group: As discussed in section 8.2, this group can be replaced by a wide variety of substituents through nucleophilic substitution to explore interactions with biological targets.
The Oxadiazole Ring: While generally stable, bioisosteric replacement with other five-membered heterocycles like 1,2,4-oxadiazole (B8745197), 1,3,4-thiadiazole, or triazole could modulate the compound's electronic and pharmacokinetic properties. mdpi.com
Table 4: Proposed Analogs and Their Research Rationale
| Modification Site | Proposed Substituent | Rationale for Modification |
| Isobutyl Group | Cyclopropyl, tert-butyl, phenyl, substituted phenyl | Evaluate the effect of steric hindrance and electronic properties on activity. |
| Chloromethyl Group | -CH₂-N₃, -CH₂-S-Ar, -CH₂-O-Ar, -CH₂-PO(OEt)₂ | Introduce functionalities for click chemistry, probe binding pockets, or alter solubility. |
| Oxadiazole Core | 1,3,4-Thiadiazole, 1,2,4-Triazole | Investigate the importance of the oxygen heteroatom for activity and modify physicochemical properties. |
Integration with Emerging Technologies in Chemical Discovery
The discovery and development of novel compounds can be significantly accelerated by integrating emerging technologies. For this compound and its analogs, these technologies can guide research in a more efficient, data-driven manner.
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on large datasets of known 1,3,4-oxadiazole (B1194373) derivatives to predict the biological activities, synthetic accessibility, and physicochemical properties of novel, computationally designed analogs. This approach can prioritize the synthesis of compounds with the highest probability of success.
Fragment-Based Drug Discovery (FBDD): The isobutyl-1,3,4-oxadiazole core could serve as a starting fragment in an FBDD campaign. youtube.com Biophysical screening techniques could identify low-affinity binding of this core to a protein target. The reactive chloromethyl handle then provides a clear vector for "fragment growing" or "linking" to develop high-affinity ligands. youtube.com This approach is particularly powerful for identifying novel binding modes and developing potent, ligand-efficient inhibitors.
The strategic application of these advanced technologies will be instrumental in navigating the vast chemical space of 1,3,4-oxadiazole derivatives and efficiently identifying molecules with optimized properties for chemical and biological research.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent choice (e.g., THF or DMF) to balance reactivity and solubility .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Confirm the oxadiazole ring via C=N stretching at ~1610–1650 cm⁻¹ and C-O-C absorption at ~1250–1300 cm⁻¹ .
- Mass Spectrometry (HRMS) :
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Ventilation :
- Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂ or POCl₃) during synthesis .
- Waste Disposal :
- Neutralize chlorinated byproducts before disposal to prevent environmental contamination .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst Screening :
- Test Brønsted acids (e.g., methanesulfonic acid) or Lewis acids (ZnCl₂) to accelerate cyclization .
- Ultrasound Irradiation :
- Apply sonication (20–40 kHz) to reduce reaction time by 30–50% compared to conventional heating .
- Solvent Optimization :
- Compare polar aprotic solvents (e.g., DMF) versus ethers (THF) to balance dielectric constant and nucleophilicity.
- Temperature Gradients :
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardized Assays :
- Replicate antibacterial tests (e.g., MIC against S. aureus or E. coli) using identical strains and growth media as conflicting studies .
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., isobutyl vs. phenyl groups) on bioactivity using docking studies or Hammett plots .
- Purity Verification :
- Characterize batches via HPLC (>95% purity) to rule out impurities as confounding factors .
Advanced: What mechanistic insights explain the formation of the oxadiazole ring?
Methodological Answer:
- Electrophilic Pathways :
- Nucleophilic Aromatic Substitution :
- The chloromethyl group undergoes substitution with thiols or amines, confirmed by kinetic studies using isotopic labeling (e.g., ³⁶Cl tracing) .
- DFT Calculations :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
